molecular formula C14H10N4O2 B5593982 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

Cat. No.: B5593982
M. Wt: 266.25 g/mol
InChI Key: MWEKNBXMDHNJSX-UHFFFAOYSA-N
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Description

4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with pyrimidine-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a precursor for synthesizing more complex molecules and heterocyclic compounds.
  • Reactivity : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

  • Enzyme Inhibition : Research indicates that derivatives of this compound exhibit enzyme inhibitory properties, particularly against lipoxygenase (LOX), suggesting potential anti-inflammatory applications .
  • Anticancer Activity : Studies have shown that certain analogues possess significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Medicine

  • Therapeutic Effects : Investigated for antimicrobial, antiviral, and anticancer properties. For instance, compounds derived from this scaffold have shown efficacy in treating autoimmune diseases and cancers by targeting specific molecular pathways .
  • Pain Management : Some derivatives have been evaluated for analgesic activity, showing promise as effective painkillers .

Industry

  • Material Development : Utilized in the synthesis of new materials, dyes, and pigments due to its unique chemical structure.

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of quinolinone-carboxamide compounds and evaluated their LOX inhibitory activity. Among these, certain compounds demonstrated IC50 values as low as 10 µM, indicating strong anti-inflammatory potential. Additionally, some hybrids exhibited antioxidant properties alongside LOX inhibition .

Case Study 2: Anticancer Properties

Research conducted by Sweidan and Sabbah focused on N-phenyl-6-chloro derivatives of 4-hydroxyquinoline-3-carboxamides. These compounds were tested against human colorectal adenocarcinoma cell lines (Caco-2) and showed significant cytotoxicity, highlighting their potential as anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is unique due to the presence of both the quinoline and pyrimidine moieties, which contribute to its distinct chemical properties and potential biological activities. The combination of these two moieties enhances its ability to interact with various molecular targets and exhibit diverse biological effects .

Biological Activity

4-Hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This compound's unique structure, featuring both quinoline and pyrimidine moieties, contributes significantly to its pharmacological potential. Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to active or allosteric sites on target enzymes, thus modulating their activity. For instance, studies have shown that similar quinoline derivatives can inhibit lipoxygenase (LOX), a key enzyme in inflammatory pathways, with reported IC50 values around 10 μM . Additionally, the presence of hydroxyl and pyrimidine groups enhances binding affinity and specificity towards biological macromolecules .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit LOX activity and reduce lipid peroxidation, showcasing its potential as a therapeutic agent for inflammatory diseases .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. For example, derivatives of quinoline-3-carboxamides have been reported to possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1 × 10^-5 to 1 × 10^-6 mg/mL .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Specifically, N-phenyl-6-chloro derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, including colorectal adenocarcinoma and breast cancer cells. Some derivatives demonstrated significant toxicity with IC50 values indicating effective inhibition of cancer cell proliferation .

4. Immunomodulatory Effects

The immunomodulatory properties of this compound have been investigated through in vitro assays assessing lymphocyte proliferation and cytokine production. Certain derivatives exhibited profiles comparable to established immunomodulators, suggesting their potential use in treating immune-mediated disorders .

Case Studies

Several key studies highlight the diverse biological activities of this compound:

  • Study on LOX Inhibition:
    • Objective: Evaluate the LOX inhibitory activity of synthesized quinolinone carboxamide derivatives.
    • Findings: Compounds exhibited IC50 values as low as 10 μM for LOX inhibition, indicating strong anti-inflammatory potential .
  • Antimicrobial Evaluation:
    • Objective: Assess the antibacterial efficacy against common pathogens.
    • Findings: Derivatives showed significant inhibition zones compared to standard antibiotics, reinforcing their therapeutic value .
  • Cytotoxicity in Cancer Models:
    • Objective: Test the cytotoxic effects on various cancer cell lines.
    • Findings: Notable cytotoxicity was observed in colorectal and breast cancer cell lines with IC50 values indicating effective treatment options .

Data Summary Table

Activity TypeCompound DerivativeIC50 Value (μM)Target/Pathway
Anti-inflammatoryQuinolinone Carboxamide (3h)10LOX Inhibition
AntimicrobialN-Phenyl Derivative1 × 10^-5E. coli / S. aureus
AnticancerN-Phenyl-6-chloro derivative<20Caco-2 / HCT-116 cell lines
ImmunomodulatorySelected Quinoline DerivativesVariesTNF-alpha production

Properties

IUPAC Name

4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-12-9-4-1-2-5-11(9)17-8-10(12)13(20)18-14-15-6-3-7-16-14/h1-8H,(H,17,19)(H,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEKNBXMDHNJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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